Chitosan

Description

Propriétés

IUPAC Name |

methyl N-[5-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H103N9O39/c1-87-56(86)65-28-38(84)46(19(10-74)96-55(28)104-45-18(9-73)95-49(27(64)37(45)83)97-39-12(3-67)88-47(85)20(57)31(39)77)103-54-26(63)36(82)44(17(8-72)94-54)102-53-25(62)35(81)43(16(7-71)93-53)101-52-24(61)34(80)42(15(6-70)92-52)100-51-23(60)33(79)41(14(5-69)91-51)99-50-22(59)32(78)40(13(4-68)90-50)98-48-21(58)30(76)29(75)11(2-66)89-48/h11-55,66-85H,2-10,57-64H2,1H3,(H,65,86) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLASNYPZGWUPSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)N)O)N)O)N)O)N)O)N)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H103N9O39 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1526.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Chitosan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12896 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9012-76-4 | |

| Record name | Chitosan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chitosan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Chemical Structure and Functional Groups of Chitosan for Drug Development Professionals

Abstract

This compound, a linear polysaccharide derived from the deacetylation of chitin, has garnered significant attention in the pharmaceutical and biomedical fields due to its unique biological properties, including biocompatibility, biodegradability, and mucoadhesion.[1][2] Its versatility as a biomaterial for drug delivery, tissue engineering, and other biomedical applications stems directly from its distinct chemical structure and the reactivity of its functional groups.[3][4] This technical guide provides a comprehensive exploration of the chemical architecture of this compound, a detailed analysis of its primary functional groups, and an overview of the critical parameter of the degree of deacetylation (DD). Furthermore, we delve into the principal analytical techniques for its characterization and discuss common chemical modifications that enable the tailoring of its properties for advanced drug delivery systems.

The Architectural Blueprint of this compound: From Chitin to a Versatile Polycation

This compound is a linear polysaccharide composed of repeating units of β-(1→4)-linked D-glucosamine and N-acetyl-D-glucosamine.[2] It is commercially produced by the alkaline deacetylation of chitin, the second most abundant natural polymer after cellulose, which is found in the exoskeletons of crustaceans, insects, and the cell walls of fungi.[5] The process of deacetylation involves the removal of acetyl groups from the N-acetyl-D-glucosamine units of chitin, which results in the formation of free amine groups (-NH2) on the D-glucosamine units.[6] A polymer is generally referred to as this compound when the degree of deacetylation exceeds 50%.[7][8]

The presence of these primary amine groups along the polymer backbone is a defining feature of this compound, rendering it a polycation in acidic solutions.[9] This cationic nature is central to many of its biological activities and applications.

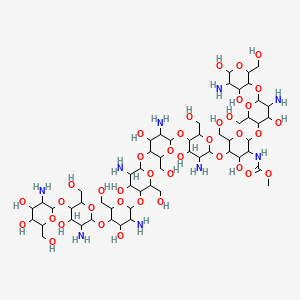

Caption: Figure 1: The copolymeric structure of this compound.

The Power of Functional Groups: Amines and Hydroxyls

The chemical reactivity and functionality of this compound are dictated by its three types of reactive functional groups: the primary amine group at the C-2 position, and the primary and secondary hydroxyl groups at the C-6 and C-3 positions, respectively.[2][10]

The Pivotal Role of the Primary Amine Group (-NH₂)

The primary amine group is the most reactive functional group in the this compound molecule and is responsible for many of its unique properties.[4][11]

-

Polycationic Nature and pH-Dependent Solubility: The amine group has a pKa value of approximately 6.5.[9][12] In acidic solutions with a pH below 6.5, the amine groups become protonated (-NH₃⁺), resulting in a positively charged polymer that is soluble in water.[13][14] This electrostatic repulsion between the positively charged chains facilitates the dissolution of the polymer.[15] As the pH increases above 6.5, the amine groups become deprotonated, and this compound loses its charge, leading to its insolubility.[13][16] This pH-dependent solubility is a critical consideration in the design of drug delivery systems.

-

Mucoadhesion: The positive charge of this compound in acidic to neutral environments allows for electrostatic interactions with negatively charged components of mucus, such as sialic acid residues, leading to its well-known mucoadhesive properties.[1] This is highly advantageous for prolonging the residence time of drug formulations at mucosal surfaces.

-

Chemical Modification: The primary amine group is a prime target for a wide range of chemical modifications, including N-substitution reactions, which allow for the grafting of various functional moieties to tailor the properties of this compound for specific applications.[17]

The Versatile Hydroxyl Groups (-OH)

This compound possesses both primary (at C-6) and secondary (at C-3) hydroxyl groups. While generally less reactive than the primary amine group, these hydroxyl groups play a significant role in the polymer's properties and can also be sites for chemical modification.[11][18]

-

Hydrophilicity and Swelling: The hydroxyl groups contribute to the hydrophilic nature of this compound, allowing it to absorb water and form hydrogels.

-

Hydrogen Bonding: The hydroxyl groups, along with the amine groups, participate in extensive intra- and intermolecular hydrogen bonding, which contributes to the crystalline structure of this compound.[15]

-

Chemical Modification: O-substitution reactions on the hydroxyl groups can be performed to introduce new functionalities, although this often requires the protection of the more reactive amine group.[17]

The Degree of Deacetylation (DD): A Critical Quality Attribute

The degree of deacetylation (DD) is arguably the most important parameter influencing the physicochemical and biological properties of this compound.[19] It is defined as the molar percentage of D-glucosamine units in the polymer chain.[8][19] The DD directly impacts:

-

Solubility: Higher DD values generally lead to increased solubility in acidic solutions due to a higher density of protonatable amine groups.

-

Crystallinity: The DD affects the crystallinity of this compound, which in turn influences its degradation rate.

-

Biological Activity: Many biological properties of this compound, such as its antimicrobial activity and mucoadhesiveness, are enhanced with a higher DD due to the increased number of positively charged amine groups.[19][20]

Determination of the Degree of Deacetylation

Accurate determination of the DD is crucial for the quality control and application of this compound. Several analytical techniques are employed for this purpose, each with its own advantages and limitations.[1][21]

| Technique | Principle | Advantages | Disadvantages |

| ¹H NMR Spectroscopy | Integration of the signals from the protons of the acetyl group and the protons of the glucosamine ring. | Highly accurate and reproducible; considered a standard method.[22][23] | Requires dissolution of the sample, which can be challenging for some this compound samples. |

| FTIR Spectroscopy | Ratiometric analysis of the absorbance bands corresponding to the amide I group (from N-acetyl-D-glucosamine) and a reference band (e.g., hydroxyl group). | Rapid and non-destructive.[16][21] | Less accurate than NMR; requires careful calibration. |

| Titration Methods | Potentiometric or conductometric titration of the protonated amine groups with a standard base. | Simple and cost-effective.[19] | Can be influenced by impurities and is less precise than spectroscopic methods. |

| UV-Vis Spectrophotometry | Derivatization of the primary amine groups followed by spectrophotometric quantification. | Sensitive and can be used for low concentrations.[21][24] | Requires derivatization steps which can introduce errors. |

Experimental Protocol: Determination of DD by ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 1 mL of D₂O containing 2% (v/v) DCl. Gentle heating may be required to facilitate dissolution.

-

NMR Acquisition: Acquire the ¹H NMR spectrum at an elevated temperature (e.g., 70-80 °C) to reduce the viscosity of the solution and improve spectral resolution.[23]

-

Data Analysis: Integrate the peak corresponding to the three protons of the acetyl group (-COCH₃) of the N-acetyl-D-glucosamine unit (typically around 2.0-2.1 ppm) and the peak corresponding to the H-2 proton of the D-glucosamine unit (typically around 3.1-3.2 ppm). The DD can be calculated using the following formula:

DD (%) = [1 - (Integral of Acetyl Protons / 3) / (Integral of H-2 Proton)] x 100

Spectroscopic Characterization of this compound's Functional Groups

Spectroscopic techniques are indispensable for confirming the chemical structure and identifying the functional groups of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for the qualitative analysis of this compound's functional groups.[16][25] The characteristic absorption bands in the FTIR spectrum of this compound are summarized below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3500 | O-H and N-H stretching | Hydroxyl and Amine groups |

| 2850-2950 | C-H stretching | Aliphatic C-H |

| ~1655 | C=O stretching (Amide I) | N-acetyl group (residual chitin) |

| ~1590 | N-H bending (Amine II) | Primary Amine group |

| ~1153 | Asymmetric C-O-C stretching | Glycosidic linkage |

| ~899 | C-H out-of-plane bending | Saccharide structure |

The relative intensity of the amide I band (around 1655 cm⁻¹) to the amine II band (around 1590 cm⁻¹) can be used to estimate the degree of deacetylation.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information about this compound.[26][27]

-

¹H NMR: In addition to determining the DD, ¹H NMR can provide information about the sequence of acetylated and deacetylated units along the polymer chain.[28][29]

-

¹³C NMR: Solid-state ¹³C NMR is particularly useful for characterizing the polymorphic forms and conformational structures of this compound.[26]

Chemical Modification of this compound for Advanced Drug Delivery

The presence of reactive amine and hydroxyl groups makes this compound an ideal candidate for chemical modification to enhance its properties for drug delivery applications.[3][4][7]

Caption: Figure 2: Chemical modifications of this compound for drug delivery.

Common chemical modifications include:

-

Alkylation: Introduction of alkyl groups to the amine or hydroxyl groups to modulate hydrophobicity.[30]

-

Acylation: Reaction with anhydrides or acyl chlorides to introduce various functional groups.[30]

-

Quaternization: N-alkylation of the primary amine groups to produce permanently positively charged this compound derivatives (e.g., N-trimethyl this compound), which exhibit enhanced solubility over a wider pH range and improved antimicrobial activity.[17]

-

Grafting: Copolymerization with other polymers (e.g., polyethylene glycol) to create materials with combined properties, such as improved biocompatibility and circulation time.[7]

These modifications have led to the development of advanced this compound-based drug delivery systems, including nanoparticles, hydrogels, and films, for a wide range of therapeutic applications.[1][7]

Conclusion

A thorough understanding of the chemical structure and functional groups of this compound is fundamental for its effective utilization in drug development. The interplay between its polymeric backbone, the reactive amine and hydroxyl groups, and the critical parameter of the degree of deacetylation dictates its physicochemical and biological properties. By leveraging this knowledge and employing appropriate analytical techniques for characterization, researchers can rationally design and chemically modify this compound to create innovative and effective drug delivery systems.

References

- 1. This compound: Structural and Chemical Modification, Properties, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound: An Overview of Its Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Modification and Pharmaceutical/Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. This compound Nanoparticles at the Biological Interface: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Exploring the Factors Affecting the Solubility of this compound in Water - CentAUR [centaur.reading.ac.uk]

- 16. Application of Spectroscopic Methods for Structural Analysis of Chitin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. emerald.com [emerald.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. This compound Nanoparticles-Insight into Properties, Functionalization and Applications in Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. An accurate spectrophotometric method for this compound quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. nanobioletters.com [nanobioletters.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

The Definitive Guide to Chitosan Molecular Weight: From Fundamental Principles to Advanced Analytical Strategies

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

The molecular weight (MW) of chitosan, a deacetylated derivative of chitin, is a critical parameter that dictates its physicochemical and biological properties, profoundly influencing its efficacy and application in fields ranging from pharmaceuticals and drug delivery to tissue engineering and agriculture.[1][2][3] This guide provides a comprehensive exploration of the methods used to determine the molecular weight of this compound, offering not just procedural steps but also the underlying scientific rationale to empower researchers in making informed analytical choices.

The Pivotal Role of Molecular Weight in this compound's Functionality

This compound is not a single entity but a family of polymers characterized by their degree of deacetylation (DD) and, crucially, their molecular weight. These two parameters are intrinsically linked and govern properties such as:

-

Solubility and Viscosity: Higher molecular weight chitosans exhibit greater inter- and intra-molecular hydrogen bonding, leading to increased viscosity and reduced solubility, particularly at neutral pH.[1][4] Conversely, low molecular weight chitosans (LMWC) and chitooligosaccharides (COS) are more soluble in aqueous solutions.[5][6]

-

Biological Activity: The molecular weight of this compound has been shown to influence its antimicrobial, antifungal, and antioxidant properties.[1][4] For instance, some studies suggest that LMWC is more effective at promoting cell proliferation in tissue engineering applications.[3]

-

Drug Delivery and Nanoparticle Formation: The size and encapsulation efficiency of this compound-based nanoparticles for drug delivery are directly affected by the molecular weight of the polymer.[7]

Given this profound influence, accurate and reliable determination of this compound's molecular weight is not merely a quality control metric but a fundamental prerequisite for reproducible research and the development of effective this compound-based products. This compound's molecular weight can be classified into three main categories: high molecular weight (HMWC, >700 kDa), medium molecular weight (MMWC, 150–700 kDa), and low molecular weight (LMWC, <150 kDa).[1][8]

Core Methodologies for Molecular Weight Determination

Several techniques are employed to determine the molecular weight of this compound, each with its own set of advantages and limitations. The choice of method often depends on the available instrumentation, the desired level of detail (e.g., average molecular weight versus molecular weight distribution), and the specific properties of the this compound sample. The most common methods include viscometry, size-exclusion chromatography (SEC), and light scattering techniques.[8][9][10]

Viscometry: A Classical and Accessible Approach

Capillary viscometry is a widely used and economical method for determining the viscosity-average molecular weight (Mv) of this compound.[11][12] This technique relies on the relationship between the intrinsic viscosity [η] of a polymer solution and its molecular weight, as described by the Mark-Houwink-Sakurada (MHS) equation.[2][10]

Principle: The MHS equation, [η] = K * Mv^a , relates the intrinsic viscosity [η] to the viscosity-average molecular weight (Mv) through the constants K and 'a', which are specific to the polymer, solvent, and temperature.[2][13] By measuring the efflux times of the pure solvent and dilute this compound solutions of known concentrations through a capillary viscometer (e.g., Ubbelohde), the intrinsic viscosity can be determined and, subsequently, the Mv can be calculated.[2][13]

Experimental Workflow:

Figure 1: Workflow for determining this compound molecular weight by viscometry.

Detailed Protocol:

-

Solvent Preparation: A common solvent system is 0.1 M acetic acid / 0.2 M sodium chloride or 0.2 M acetic acid / 0.15 M ammonium acetate buffer (pH 4.5).[11][13] The salt is crucial to suppress polyelectrolyte effects.

-

This compound Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) by dissolving the polymer in the chosen solvent with stirring. Ensure complete dissolution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.125 mg/mL).

-

Viscometer Setup: Use a calibrated Ubbelohde viscometer in a constant temperature water bath (e.g., 25 °C ± 0.1 °C).[11]

-

Measurement:

-

Measure the efflux time of the pure solvent (t₀).

-

For each this compound dilution, measure the efflux time (t).

-

-

Calculations:

-

Relative viscosity (η_rel) = t / t₀

-

Specific viscosity (η_sp) = η_rel - 1

-

Reduced viscosity (η_red) = η_sp / c (where c is the concentration)

-

-

Determination of Intrinsic Viscosity [η]: Plot η_red versus concentration and extrapolate the linear plot to zero concentration. The y-intercept gives the intrinsic viscosity [η].

-

Molecular Weight Calculation: Use the Mark-Houwink equation, [η] = K * Mv^a. The values of K and 'a' are dependent on the solvent system and degree of deacetylation and must be obtained from literature for the specific conditions used.[14][15] For example, for a solvent system of 0.1 M acetic acid and 0.2 M sodium chloride, K = 1.81 × 10⁻³ cm³/g and a = 0.93.[13]

Causality Behind Experimental Choices:

-

Choice of Solvent: The acidic solvent is necessary to protonate the amino groups on the this compound backbone, rendering it soluble. The added salt screens the electrostatic repulsions between the charged polymer chains, allowing for a more ideal solution behavior and accurate viscosity measurements.

-

Constant Temperature: Viscosity is highly dependent on temperature. Maintaining a constant temperature is critical for reproducible results.

-

Extrapolation to Zero Concentration: This is done to eliminate the effects of intermolecular interactions on viscosity, providing the intrinsic viscosity which is a property of an individual polymer chain.

Size-Exclusion Chromatography (SEC): Unveiling the Molecular Weight Distribution

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique that separates molecules based on their hydrodynamic volume in solution.[9] It not only provides average molecular weights (number-average Mn, weight-average Mw, and Z-average Mz) but also reveals the molecular weight distribution and polydispersity index (PDI = Mw/Mn).[10]

Principle: A this compound solution is passed through a column packed with porous beads. Larger molecules cannot enter the pores and elute first, while smaller molecules penetrate the pores to varying extents and have a longer path, thus eluting later. By calibrating the column with standards of known molecular weight, the molecular weight of the this compound sample can be determined.[16]

Advanced Detection - SEC-MALS: Coupling SEC with a multi-angle light scattering (MALS) detector provides an absolute determination of molecular weight without the need for column calibration with specific standards.[9][17] The MALS detector measures the intensity of light scattered by the polymer molecules as they elute from the column, which is directly proportional to the molecular weight.

Experimental Workflow:

Figure 2: General workflow for Size-Exclusion Chromatography (SEC) analysis of this compound.

Detailed Protocol (SEC-MALS):

-

Mobile Phase Preparation: A typical mobile phase is 0.2 M acetic acid/0.1 M sodium acetate, filtered and degassed.[17]

-

Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 2 mg/mL.[17][18] Filter the solution through a 0.2 µm or 0.45 µm filter to remove aggregates and particulates, which can interfere with light scattering measurements.[9][17] Note that filtration may lead to loss of high molecular weight fractions.[9][19]

-

Instrumentation Setup:

-

Analysis: Inject the filtered this compound solution into the SEC system.

-

Data Acquisition and Analysis: Collect data using appropriate software (e.g., ASTRA software for Wyatt MALS detectors).[17][18] The software uses the signals from the MALS and RI detectors to calculate the absolute molecular weight at each elution volume, thereby generating the molecular weight distribution. A known refractive index increment (dn/dc) value for this compound in the specific mobile phase is required (e.g., ~0.180-0.190 mL/g).[9][17]

Causality Behind Experimental Choices:

-

Filtration: This step is critical to remove dust and aggregates that can cause spikes in the light scattering signal, leading to inaccurate molecular weight determination.[9][20]

-

MALS Detection: This provides an absolute measurement of molecular weight, circumventing the need for column calibration with appropriate this compound standards, which are not always readily available.[16][20] It also provides information on the root mean square radius of the polymer.

-

Choice of Columns: The pore sizes of the SEC column packing must be appropriate for the expected molecular weight range of the this compound sample to achieve effective separation.

Other Noteworthy Techniques

-

Asymmetric Flow Field-Flow Fractionation (AF4): This is a powerful separation technique that can characterize a wide range of this compound molecular weights and is particularly useful for separating and characterizing aggregates that can be problematic in SEC.[9][19]

-

Atomic Force Microscopy (AFM): A more recent and direct method involves visualizing individual this compound molecules on a substrate and measuring their contour length.[21][22] The molecular weight can then be calculated based on the known mass per unit length of the this compound monomer.[21][22] This technique can provide a direct visualization of the molecular weight distribution.[22]

Data Presentation and Comparison of Methods

| Method | Principle | Information Obtained | Advantages | Disadvantages |

| Viscometry | Measures the increase in viscosity of a solvent upon addition of a polymer. | Viscosity-average molecular weight (Mv). | Economical, simple instrumentation, robust.[11][12] | Provides only an average MW, dependent on accurate K and 'a' values, labor-intensive.[10] |

| SEC | Separation based on hydrodynamic volume. | Mn, Mw, Mz, molecular weight distribution, PDI.[10] | Provides detailed distribution information, high throughput. | Requires column calibration, potential for shear degradation, issues with aggregates.[9][23] |

| SEC-MALS | SEC coupled with multi-angle light scattering detection. | Absolute Mn, Mw, Mz, distribution, PDI, radius of gyration. | Absolute method (no calibration needed), highly accurate.[9][17] | Higher instrument cost, sensitive to aggregates and dust.[19][20] |

| AF4-MALS | Separation in a thin channel by a cross-flow field. | Similar to SEC-MALS, excellent for separating aggregates. | Handles a broader MW range than SEC, less shear degradation, effectively separates aggregates.[19] | More complex method development. |

| AFM | Direct imaging of polymer chains. | Direct measurement of individual chain lengths and calculation of MW, visual distribution.[21][22] | Provides direct visualization, can determine MW of single molecules.[22] | Complex sample preparation, specialized instrumentation, low throughput. |

Standardization and Best Practices

For biomedical and pharmaceutical applications, adherence to standardized methods is crucial for ensuring consistency and regulatory compliance. The American Society for Testing and Materials (ASTM) provides standard guides for the characterization of this compound, such as ASTM F2103 , which outlines key parameters for this compound salts intended for biomedical use.[24][25][26][27] While this standard provides guidance on characterization, specific protocols for molecular weight determination should be carefully validated.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. Estimate this compound Molecular Weight Based-On Viscosity [chitolytic.com]

- 3. The influence of molecular weight of this compound on the physical and biological properties of collagen/chitosan scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: An Overview of Its Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. Production of Low Molecular Weight this compound and Chitooligosaccharides (COS): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. researchgate.net [researchgate.net]

- 12. bibliotekanauki.pl [bibliotekanauki.pl]

- 13. Synthesis and characterization of low molecular weight this compound :: BioResources [bioresources.cnr.ncsu.edu]

- 14. Determination of the Mark-Houwink equation for chitosans with different degrees of deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of the Mark-Houwink equation for chitosans with different degrees of deacetylation. | Semantic Scholar [semanticscholar.org]

- 16. This compound Standard | Heppe Medical this compound [gmp-chitosan.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. hangta.group [hangta.group]

- 19. Characterisation of this compound molecular weight distribution by multi-detection asymmetric flow-field flow fractionation (AF4) and SEC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. oatext.com [oatext.com]

- 22. siriusstore.com [siriusstore.com]

- 23. researchgate.net [researchgate.net]

- 24. store.astm.org [store.astm.org]

- 25. store.astm.org [store.astm.org]

- 26. store.astm.org [store.astm.org]

- 27. ASTM F2103 this compound Testing Standards Guide [this compound-indonesia.com]

The Critical Parameter: A Guide to Understanding the Degree of Deacetylation of Chitosan and Its Profound Significance

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chitosan, a linear polysaccharide derived from chitin, has emerged as a biomaterial of immense interest across the pharmaceutical and biomedical sectors. Its utility, however, is not inherent to the polymer itself but is dictated by a single, critical parameter: the Degree of Deacetylation (DD). The DD, representing the molar fraction of D-glucosamine units in the polymer chain, governs a cascade of physicochemical and biological properties that ultimately determine its performance in advanced applications such as drug delivery, gene therapy, and tissue engineering. This guide provides an in-depth exploration of the DD, from its molecular underpinnings to its practical significance. We will dissect the causal relationships between DD and key material attributes, provide validated, step-by-step protocols for its accurate measurement, and discuss the regulatory landscape that frames its use in commercial development.

The Molecular Foundation: What is the Degree of Deacetylation?

This compound is produced by the chemical or enzymatic deacetylation of chitin, the second most abundant natural biopolymer after cellulose.[1] This process involves the removal of acetyl groups (CH₃CO−) from the N-acetyl-D-glucosamine units of chitin, exposing a primary amino group (−NH₂) and converting the monomer into D-glucosamine.[2] The Degree of Deacetylation (DD) is the percentage of these D-glucosamine units relative to the total number of monomer units (D-glucosamine + N-acetyl-D-glucosamine) in the polymer chain.[3]

It is this transformation that imbues this compound with its unique properties. The primary amino groups have a pKa of approximately 6.5, allowing them to become protonated in acidic to neutral environments. This imparts a positive charge, making this compound a unique cationic polysaccharide, capable of interacting with negatively charged molecules and biological surfaces.[3] Therefore, the DD is the primary determinant of the charge density along the this compound backbone, a factor that directly influences nearly all of its functional properties.[4]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Degree of deacetylation: Significance and symbolism [wisdomlib.org]

- 4. Effect of this compound’s Degree of Deacetylation on the Performance of PES Membrane Infused with this compound during AMD Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the In Vivo Landscape: A Technical Guide to the Biocompatibility and Biodegradability of Chitosan

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Promise and Pragmatism of a Natural Polymer

Chitosan, a derivative of the second most abundant polysaccharide on Earth, chitin, has emerged as a frontrunner in the development of advanced biomedical applications.[1][2] Its allure lies in a unique combination of properties: biocompatibility, biodegradability, mucoadhesivity, and a cationic nature that facilitates a myriad of interactions at the cellular and tissue level.[2][3][4] However, transitioning this compound from a promising biomaterial in the lab to a reliable component of a clinical therapy demands a rigorous and nuanced understanding of its behavior in vivo.

This guide eschews a simplistic, one-size-fits-all approach. Instead, it offers a deep dive into the core principles and practical methodologies for evaluating the biocompatibility and biodegradability of this compound. We will explore the "why" behind the "how," providing the causal logic that underpins robust experimental design and data interpretation. The ultimate goal is to equip you, the researcher, with the knowledge to not only generate data but to build a compelling, self-validating narrative of your this compound-based construct's safety and efficacy.

Section 1: The Molecular Determinants of this compound's In Vivo Fate

The in vivo performance of this compound is not monolithic; it is intimately dictated by its fundamental physicochemical properties. Understanding these parameters is the first step in predicting and controlling its biological interactions.

The Critical Duo: Molecular Weight (MW) and Degree of Deacetylation (DD)

The molecular weight and the degree of deacetylation are the two most influential characteristics governing this compound's solubility, degradation rate, and immunomodulatory effects.[2][5][6]

-

Molecular Weight (MW): Higher MW this compound generally exhibits slower degradation rates in vivo.[6] This is attributed to a more extensive polymeric network that is less accessible to enzymatic cleavage. Conversely, lower MW this compound degrades more rapidly.[7]

-

Degree of Deacetylation (DD): This refers to the percentage of N-acetyl-D-glucosamine units that have been converted to D-glucosamine. A higher DD (typically >85%) results in a more cationic polymer, enhancing its mucoadhesive properties.[3] However, the relationship with degradation is complex. While some studies suggest that highly deacetylated this compound has a lower degradation rate, others indicate that a lower DD can lead to faster degradation.[6] This paradox highlights the importance of the distribution pattern of acetyl groups, which can influence enzyme recognition and binding.[6]

The Influence of Structure and Form

Beyond MW and DD, the physical form of the this compound construct—be it a hydrogel, nanoparticle, scaffold, or film—profoundly impacts its biological reception. Porosity, crosslinking density, and surface topography all modulate cellular infiltration, nutrient transport, and enzymatic access, thereby influencing both biocompatibility and the degradation profile.[8]

Table 1: Influence of Physicochemical Properties on In Vivo Behavior of this compound

| Property | Influence on Biocompatibility | Influence on Biodegradability | Rationale |

| High Molecular Weight | Generally considered biocompatible, but can elicit a more pronounced foreign body response if degradation is slow. | Slower degradation rate.[6] | Larger polymer chains are less susceptible to enzymatic cleavage. |

| Low Molecular Weight | Degradation products are generally well-tolerated. | Faster degradation rate.[7] | Smaller polymer chains are more readily cleared and metabolized. |

| High Degree of Deacetylation (>85%) | Enhanced mucoadhesion and potential for specific cell interactions. May have anti-inflammatory effects.[9] | Can exhibit a slower degradation rate due to increased crystallinity.[8] | Increased positive charge enhances interaction with negatively charged cell membranes and mucus. |

| Low Degree of Deacetylation (<85%) | May elicit a more varied immune response. | Can exhibit a faster degradation rate.[6] | The presence of more N-acetyl-D-glucosamine units can be a target for specific enzymes. |

| High Crosslinking Density | Can reduce cellular infiltration and tissue integration. | Slower degradation rate.[6] | A denser network restricts enzyme access to the polymer chains. |

| High Porosity | Promotes cellular infiltration, tissue ingrowth, and vascularization. | Can accelerate degradation due to increased surface area for enzymatic attack. | Interconnected pores facilitate cell migration and nutrient exchange. |

Section 2: Deconstructing Biocompatibility: The Host Response to this compound

Biocompatibility is not merely the absence of toxicity; it is the appropriate host response to a biomaterial. For this compound, this response is a dynamic interplay between its intrinsic properties and the complex machinery of the immune system.

The Initial Encounter: Protein Adsorption and Innate Immunity

Upon implantation, the surface of a this compound-based material is immediately coated with host proteins. This provisional matrix dictates the initial cellular interactions, primarily with cells of the innate immune system, such as macrophages and neutrophils.[10] this compound and its derivatives have been shown to interact with various immune receptors, including Toll-like receptors (TLRs) and mannose receptors, which can trigger downstream signaling pathways.[9][11]

The Macrophage Polarization Paradigm

Macrophages are key orchestrators of the foreign body response. Their phenotype can be broadly categorized as pro-inflammatory (M1) or pro-healing (M2). The surface chemistry and topography of this compound can influence this polarization. An ideal biocompatible response often involves an initial, transient M1 phase to clear debris, followed by a sustained M2 phase that promotes tissue regeneration and angiogenesis.

Immunomodulatory Potential: A Double-Edged Sword

This compound has been widely investigated for its adjuvant properties in vaccines, as it can enhance both humoral and cell-mediated immune responses.[12][13] This immunostimulatory capacity can be beneficial in certain applications but may be undesirable in others where a more inert response is required. The MW and DD of this compound, as well as the presence of any impurities like endotoxins, can significantly impact its immunoreactivity.[11] For instance, some studies suggest that low molecular weight this compound can have immunostimulatory effects, while others have shown it to possess anti-inflammatory capabilities.[9]

Diagram 1: this compound's Interaction with the Innate Immune System

Caption: Workflow for In Vivo Biocompatibility Assessment of this compound Scaffolds.

Section 3: The Science of Disappearance: Biodegradation of this compound

The degradation of this compound in vivo is a critical parameter, particularly for applications in drug delivery and tissue engineering, where a controlled release of therapeutics or a gradual replacement of the scaffold by new tissue is desired.

The Enzymatic Machinery: Lysozyme and Beyond

The primary mechanism of this compound degradation in mammals is enzymatic hydrolysis, with lysozyme being the most well-characterized enzyme responsible for this process.[5][8] Lysozyme, present in various tissues and fluids, cleaves the β-(1-4)-glycosidic bonds in the this compound backbone.[14] Other enzymes, such as chitinases and N-acetyl-β-D-glucosaminidase, may also contribute to its breakdown.[3][6]

Degradation Kinetics: A Controllable Cascade

The rate of this compound degradation can be tuned by modulating its physicochemical properties.[8] As previously discussed, lower MW and specific DD patterns can accelerate degradation.[6] Furthermore, the physical form of the this compound construct plays a significant role; for instance, a highly porous scaffold will degrade faster than a dense film due to the larger surface area available for enzymatic action.

The Fate of the Fragments: Clearance and Metabolism

The degradation of this compound results in the formation of oligosaccharides of varying lengths. These smaller fragments are generally considered non-toxic and can be incorporated into metabolic pathways, such as the synthesis of glycosaminoglycans and glycoproteins, or are excreted via the kidneys.[3][14] Studies have shown that the degradation products of this compound are typically cleared from the body within weeks to months, depending on their initial size and composition.[8] The liver is thought to play a central role in the biodegradation of some this compound derivatives.[15]

Diagram 2: In Vivo Biodegradation Pathway of this compound

Caption: In Vivo Biodegradation Pathway of this compound.

Section 4: A Practical Guide to In Vivo Evaluation: Protocols and Methodologies

A robust assessment of this compound's biocompatibility and biodegradability requires a multi-faceted approach, combining in vitro screening with definitive in vivo studies. All animal procedures must adhere to approved ethical guidelines.

Foundational In Vitro Assays (ISO 10993)

Before proceeding to in vivo models, a battery of in vitro tests, guided by the ISO 10993 standards for the biological evaluation of medical devices, is essential.[3]

-

Cytotoxicity (ISO 10993-5): This is a critical initial screen to assess if the this compound material or its leachables cause cell death.[16][17][18]

-

Protocol: Extract-Based Assay (e.g., MTT or XTT)

-

Prepare extracts of the this compound material according to ISO 10993-12.[16][19]

-

Culture a relevant cell line (e.g., L929 fibroblasts, primary endothelial cells) in a 96-well plate.

-

Replace the culture medium with the prepared extracts at various concentrations.

-

Incubate for a defined period (e.g., 24, 48, 72 hours).

-

Add the MTT or XTT reagent and incubate until a color change is observed.

-

Measure the absorbance using a microplate reader.

-

Calculate cell viability relative to a negative control (e.g., culture medium) and a positive control (e.g., cytotoxic substance). A reduction in cell viability below 70% is often considered a cytotoxic effect.[16]

-

-

-

Sensitization (ISO 10993-10): Assesses the potential for the material to cause an allergic reaction.[17]

-

Irritation (ISO 10993-23): Evaluates the potential for skin or mucosal irritation.[17]

-

Hemocompatibility (ISO 10993-4): Crucial for blood-contacting applications, this assesses effects on coagulation and hemolysis.[17]

Definitive In Vivo Studies

This is a widely used and relatively straightforward model for assessing the local tissue response to a biomaterial.[20]

-

Protocol: Subcutaneous Implantation in Rodents

-

Select a suitable animal model (e.g., Wistar rats, BALB/c mice).

-

Under anesthesia and aseptic conditions, create small subcutaneous pockets on the dorsum of the animal.

-

Implant sterile samples of the this compound material into the pockets.

-

Include a sham surgery group (incision without implant) and a negative control material (e.g., medical-grade silicone).

-

Euthanize animals at predetermined time points (e.g., 1, 4, 12 weeks).

-

Harvest the implants and surrounding tissue.

-

Analysis:

-

Gross Observation: Examine the implant site for signs of inflammation, necrosis, or excessive encapsulation.

-

Histology: Process the tissue for paraffin embedding and sectioning. Stain with Hematoxylin and Eosin (H&E) to evaluate the cellular infiltrate, fibrous capsule formation, and overall tissue architecture.[21] Use immunohistochemistry (IHC) to identify specific cell types (e.g., macrophages using CD68 or Iba1 markers, neutrophils).[20]

-

Gene Expression Analysis: Isolate RNA from the surrounding tissue and perform quantitative PCR (qPCR) to measure the expression of pro-inflammatory (e.g., TNF-α, IL-1β) and anti-inflammatory (e.g., IL-10, TGF-β) cytokines, as well as markers for angiogenesis (e.g., VEGF).[20]

-

Biodegradation Assessment: Carefully retrieve the implant and measure the change in mass over time. Use Scanning Electron Microscopy (SEM) to visualize changes in the material's morphology.[22]

-

-

For tissue-specific applications (e.g., bone regeneration, cartilage repair), an orthotopic model that recapitulates the target anatomical environment is necessary. The specific protocol will vary depending on the application, but the analytical methods described above (histology, IHC, gene expression) remain relevant.

Non-invasive techniques for tracking degradation are highly valuable.

-

Fluorescent Labeling: Covalently attaching a fluorescent dye (e.g., TRITC) to the this compound backbone allows for non-invasive imaging to monitor the degradation and clearance of the material over time.[23][24]

-

In Vivo Imaging Systems (IVIS): These systems can be used to track fluorescently labeled this compound constructs in small animals, providing real-time data on their location and persistence.

Section 5: Regulatory Considerations and Future Perspectives

The journey of a this compound-based medical device or drug delivery system from the laboratory to the clinic is governed by stringent regulatory frameworks. In the United States, the Food and Drug Administration (FDA) oversees these products, while in Europe, the European Medicines Agency (EMA) and national competent authorities are the key bodies.[25]

This compound has achieved "Generally Recognized as Safe" (GRAS) status for certain applications, which can streamline the approval process.[25][26] However, for novel and complex formulations, extensive preclinical data, including the biocompatibility and biodegradability studies outlined in this guide, are required to support an Investigational New Drug (IND) or medical device submission.[25][26]

The future of this compound in medicine is bright. As our understanding of its interactions with the body deepens, we can expect to see the development of "smart" this compound-based systems that are precisely tuned to elicit specific biological responses. Continued collaboration between researchers, industry, and regulatory bodies will be crucial to unlocking the full therapeutic potential of this remarkable natural polymer.[26]

References

- 1. This compound promotes immune responses, ameliorating total mature white blood cell numbers, but increases glutamic oxaloacetic transaminase and glutamic pyruvic transaminase, and ameliorates lactate dehydrogenase levels in leukemia mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability, challenges, and prospects of this compound for the delivery of anticancer drugs and tissue regenerative growth factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biocompatibility of this compound Carriers with Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biomedical Applications of this compound and Its Derivative Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BIODEGRADABILITY OF this compound BASED PRODUCTS - ProQuest [proquest.com]

- 6. Degradability of this compound micro/nanoparticles for pulmonary drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of Biodegradation and Biocompatibility of this compound–Bacterial Cellulose Composite Scaffold for Bone Tissue Engineering Applications [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. In Vivo Biocompatibility Study of Electrospun this compound Microfiber for Tissue Engineering [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. This compound solution enhances both humoral and cell-mediated immune responses to subcutaneous vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Stability of this compound—A Challenge for Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and biodegradation mechanisms of a versatile carboxymethyl derivative of this compound in rats: in vivo and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Physicochemical, Microstructural and Biological Evaluation of Dressing Materials Made of this compound with Different Molecular Weights | MDPI [mdpi.com]

- 17. xshopemed.com [xshopemed.com]

- 18. measurlabs.com [measurlabs.com]

- 19. mdpi.com [mdpi.com]

- 20. In vivo biocompatibility testing of nanoparticle-functionalized alginate–this compound scaffolds for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Fluorescent labeling of this compound for use in non-invasive monitoring of degradation in tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. entoplast.com [entoplast.com]

- 26. Regulatory Status of this compound from Excipient to Advanced Delivery Systems - CD Bioparticles [cd-bioparticles.net]

An In-Depth Technical Guide to Water-Soluble Chitosan Derivatives for Biomedical Applications

Introduction: Overcoming Chitosan's Primary Limitation

This compound, a linear polysaccharide derived from the deacetylation of chitin, stands as a biomaterial of immense interest in the pharmaceutical and biomedical sectors.[1] Its inherent properties—biocompatibility, biodegradability into non-toxic products, and mucoadhesiveness—make it an exceptional candidate for a multitude of applications.[1][2][3] The structure of this compound, composed of β-(1-4)-linked D-glucosamine and N-acetyl-D-glucosamine units, features a high density of primary amino groups.[3][4] These amines, with a pKa of approximately 6.5, become protonated in acidic environments, rendering the polymer soluble.[4][5]

However, this very characteristic imposes a significant constraint: this compound is largely insoluble in water at neutral and physiological pH (~7.4).[6][7] This insolubility is a major drawback, limiting its systemic applications and complicating formulation processes for drug delivery, tissue engineering, and gene therapy. To unlock the full potential of this versatile biopolymer, chemical modification to produce water-soluble derivatives is not just an option, but a necessity. This guide provides a technical deep-dive into the synthesis, characterization, and application of these advanced derivatives for researchers and drug development professionals.

The Rationale for Water Solubility

Achieving solubility at physiological pH is the critical step that transforms this compound from a promising but limited biomaterial into a highly functional platform. Water-soluble derivatives offer several distinct advantages:

-

Ease of Formulation: They can be readily dissolved in aqueous buffers, simplifying the preparation of injectable drug delivery systems, hydrogels, and other formulations without the need for harsh acidic solvents.[8]

-

Enhanced Bioavailability: For oral and mucosal delivery, solubility ensures that the polymer and its payload can interact more effectively with biological fluids and tissues.[9]

-

Systemic Administration: Water solubility is a prerequisite for intravenous administration, allowing this compound-based nanocarriers to circulate in the bloodstream to reach target tissues.

-

Predictable Biological Interactions: A soluble polymer presents a more uniform and predictable interface for interaction with cells, proteins, and nucleic acids, which is crucial for applications like targeted drug delivery and gene therapy.[7]

Core Strategies for Chemical Modification

The primary amino and hydroxyl groups on the this compound backbone are reactive sites for chemical modifications that enhance water solubility.[1] The two most prevalent and effective strategies are carboxymethylation and quaternization.

Carboxymethylation: Introducing Anionic Functionality

Carboxymethyl this compound (CMC) is a derivative where carboxymethyl groups (–CH₂COOH) are introduced onto the amine and/or hydroxyl groups of the this compound backbone.[10] This modification achieves water solubility through two mechanisms: it disrupts the rigid, hydrogen-bonded crystalline structure of native this compound, and it introduces hydrophilic carboxyl groups that are ionized at neutral pH.[6][11]

The synthesis typically involves reacting this compound with monochloroacetic acid in a strong alkaline medium.[10] Depending on the reaction conditions, carboxymethylation can occur at the amino group (N-carboxymethylation), the hydroxyl groups (O-carboxymethylation), or both.[10] The resulting CMC is an ampholytic polysaccharide, possessing both –NH₂ and –COOH groups, which gives it unique pH-responsive properties and excellent biocompatibility.[6][11][12][13]

Quaternization: Engineering a Permanent Cationic Charge

Quaternization involves the alkylation of the primary amino groups on this compound to form quaternary ammonium salts, such as N,N,N-trimethyl this compound (TMC).[14][15] This modification introduces a permanent positive charge to the polymer, making it readily soluble across a broad pH range, including physiological conditions.[16][17]

The synthesis can be achieved through several routes, a common one being the reaction of this compound with glycidyltrimethylammonium chloride (GTMAC) or by reacting it with methyl iodide under alkaline conditions.[14] The resulting permanent cationic nature of quaternized derivatives not only guarantees water solubility but also significantly enhances mucoadhesion and the ability to interact with negatively charged cell membranes and nucleic acids.[16][17] This makes them exceptionally well-suited for drug and gene delivery applications.

Caption: Key pathways for rendering this compound water-soluble.

Essential Characterization Techniques

Validating the synthesis of water-soluble this compound derivatives requires a suite of analytical techniques to confirm structural changes and define physicochemical properties.

| Parameter | Technique | Purpose & Expected Outcome |

| Functional Group Confirmation | FTIR Spectroscopy | To confirm the presence of new functional groups. For CMC, a characteristic peak around 1740 cm⁻¹ (C=O stretch of the carboxyl group) appears. For quaternized derivatives, changes in C-N stretching and bending vibrations are observed.[4][18][19] |

| Degree of Substitution (DS) | ¹H NMR Spectroscopy | To quantify the extent of modification. By comparing the integral of protons on the substituent (e.g., methyl protons in TMC) to the protons of the this compound backbone, the DS can be calculated, which directly impacts solubility and charge density.[18][19] |

| Molecular Weight | Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity index. Synthesis conditions can sometimes lead to polymer degradation, and molecular weight is a critical parameter influencing biological performance. |

| Surface Charge | Zeta Potential Measurement | To measure the surface charge of the derivatives in solution. CMC will exhibit a negative or near-neutral zeta potential at pH 7.4, while quaternized derivatives will show a strong positive potential. This is crucial for predicting interactions with cells and biomolecules. |

| Solubility | Visual Observation & Turbidimetry | To confirm solubility at physiological pH (e.g., in PBS buffer, pH 7.4). A clear, transparent solution indicates successful synthesis of a water-soluble derivative. |

Biomedical Applications: A Multi-Faceted Platform

The enhanced properties of water-soluble this compound derivatives have led to their application in three primary biomedical fields: drug delivery, tissue engineering, and gene therapy.

Drug Delivery Systems

Water-soluble derivatives are ideal for creating advanced drug delivery systems, particularly nanoparticles.[20] These nanoparticles can encapsulate therapeutic agents, protecting them from premature degradation and controlling their release.[21]

Nanoparticle Formulation: A widely used and gentle method for preparing nanoparticles is ionic gelation . This technique leverages the electrostatic interaction between the cationic this compound derivative and a polyanionic cross-linking agent, such as sodium tripolyphosphate (TPP).[22][23] The process is self-assembling and occurs in an aqueous environment, making it suitable for delicate drug molecules.

Controlled Release: Drug release from these nanoparticles is governed by several mechanisms, including diffusion, polymer swelling, and enzymatic degradation of the this compound backbone.[24][25] The pH-sensitive nature of CMC can be exploited for targeted release in specific environments, such as the slightly acidic tumor microenvironment.[20]

Targeted Delivery: The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug specifically to diseased cells, enhancing efficacy and reducing off-target side effects.[20][26]

Tissue Engineering

In tissue engineering, the goal is to create scaffolds that mimic the natural extracellular matrix, supporting cell attachment, growth, and differentiation to regenerate damaged tissue.[27][28] Water-soluble this compound derivatives are excellent candidates for creating hydrogels and porous scaffolds.[12][29]

Scaffold Fabrication: CMC, for instance, can form hydrogels that are highly hydrated and possess mechanical properties suitable for skin and soft tissue repair.[12] These scaffolds have been shown to promote the formation of granulation tissue and collagen deposition, accelerating wound healing.[6][12]

Bone Regeneration: For bone tissue engineering, this compound-based scaffolds provide a template for osteoblast proliferation and matrix mineralization.[27][29][30] The high porosity of these scaffolds allows for cellular infiltration and nutrient transport, which are essential for new bone growth.[27][28]

Gene Therapy

Gene therapy requires a vector to safely and efficiently deliver nucleic acids (like plasmid DNA or siRNA) into target cells.[31][32] Cationic water-soluble this compound derivatives, especially quaternized ones, have emerged as promising non-viral vectors.[5][33][34]

Polyplex Formation: The permanent positive charge of quaternized this compound allows it to electrostatically bind with negatively charged nucleic acids, condensing them into stable nanoparticles called "polyplexes".[33] This complexation protects the genetic material from degradation by nucleases in the bloodstream and extracellular space.

Cellular Uptake and Endosomal Escape: The net positive charge of the polyplex facilitates binding to the negatively charged cell membrane, triggering uptake via endocytosis. A critical step for successful transfection is the escape of the polyplex from the endosome before it is degraded by lysosomes. This compound derivatives can facilitate this escape through the "proton sponge" effect, where the buffering capacity of the polymer leads to endosomal rupture and release of the genetic cargo into the cytoplasm.[5]

References

- 1. This compound Derivatives and Their Application in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Bioapplications, and Toxicity Evaluation of this compound-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of Spectroscopic Methods for Structural Analysis of Chitin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Carboxymethyl this compound: Properties and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. primescholars.com [primescholars.com]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Biomedical applications of carboxymethyl chitosans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Medical Applications and Cellular Mechanisms of Action of Carboxymethyl this compound Hydrogels [mdpi.com]

- 13. Recent advances in carboxymethyl this compound-based materials for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Biomedical Applications of Quaternized this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Functionalized this compound for cancer nano drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. crimsonpublishers.com [crimsonpublishers.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Drug release study of the this compound-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. This compound-based scaffolds for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Critical Overview on Pure this compound-based Scaffolds for Bone Tissue Engineering: Clinical insights in Dentistry [medsci.org]

- 29. This compound-based scaffolds for bone tissue engineering - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 30. mdpi.com [mdpi.com]

- 31. Chemical modification of this compound for efficient gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. A review of this compound in gene therapy: Developments and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Gene Therapy with this compound Nanoparticles: Modern Formulation Strategies for Enhancing Cancer Cell Transfection - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

The Researcher's Dilemma: A Technical Guide to the Source and Variability of Commercial Chitosan Properties

Foreword: The Promise and Peril of a Natural Polymer

To the researchers, scientists, and drug development professionals navigating the promising yet complex world of chitosan, this guide is intended as a compass. This compound, a cationic polysaccharide derived from chitin, offers a compelling suite of properties: biocompatibility, biodegradability, mucoadhesivity, and low toxicity, making it a star candidate for advanced drug delivery systems, tissue engineering scaffolds, and novel biomaterials.[1][2][3] However, unlike its synthetic counterparts, this compound is not a single, defined entity. It is a family of polymers, and its performance is inextricably linked to its physicochemical properties, which are subject to significant variability.[4][5]

Sourcing and batch-to-batch differences are inherent challenges when working with natural polymers. This variability is not a flaw but a characteristic that must be understood and controlled. The success of a this compound-based formulation—be it for controlled drug release, gene delivery, or wound healing—hinges on a deep understanding of how its source and processing conditions dictate its final properties.[4][5] This guide moves beyond a simple recitation of facts to explain the causality behind these variations, providing the field-proven insights necessary to select, characterize, and implement this compound with confidence and scientific rigor.

From Exoskeleton to Excipient: The this compound Production Journey

The journey of commercial this compound begins with chitin, the second most abundant polysaccharide on Earth after cellulose.[6][7] Understanding this origin story is the first step in appreciating the sources of its inherent variability.

Primary Sources of Chitin

While chitin is found in insect cuticles and the cell walls of fungi, the vast majority of commercially available this compound is derived from the exoskeletons of crustaceans—primarily shrimp and crab shells—which are abundant waste products from the seafood industry.[8][9][10][11]

-

Crustacean Shells (α-chitin): The primary industrial source.[10][11] Crustacean waste is composed of approximately 15-40% chitin, 20-40% protein, and 20-50% calcium carbonate.[6] The chitin exists in a dense, highly crystalline α-form.

-

Fungal Mycelia (γ-chitin): An emerging source driven by vegan demands and the desire for a more controlled production process via fermentation.[4][8] Fungal this compound often has a lower molecular weight and a high degree of deacetylation.[4]

-

Squid Pens (β-chitin): A less common but important source of β-chitin, which has weaker intermolecular hydrogen bonding, making it more reactive and soluble than the α-form.[12]

The choice of raw material is the first critical determinant of the final polymer's properties. The species, geographical location, and even the season of harvest can influence the initial composition of the shells, introducing variability from the very start.[13]

The Chemical Conversion Process

The conversion of raw crustacean shells into purified this compound is a harsh, multi-step chemical process. Each step must be carefully controlled, as it not only purifies the material but also fundamentally alters its structure.

Step 1: Demineralization: The raw shells are treated with an acid, typically hydrochloric acid (HCl), to dissolve the calcium carbonate minerals.[6][9]

Step 2: Deproteinization: The demineralized shells are then subjected to an alkaline solution, such as sodium hydroxide (NaOH), to solubilize and remove proteins.[6][9] The resulting product is purified chitin.

Step 3: Deacetylation: This is the most critical step, where chitin is converted to this compound. It involves harsh treatment with concentrated alkaline solutions (e.g., 40-50% NaOH) at high temperatures (often >100°C).[6][10] This reaction hydrolyzes the N-acetyl groups, converting N-acetyl-D-glucosamine units into D-glucosamine units. This step profoundly impacts the two most critical properties of this compound: Degree of Deacetylation and Molecular Weight.

The Core Parameters of Variability: DD and Mw

The utility of a commercial this compound batch for a specific application is defined by a set of physicochemical parameters. Among these, the Degree of Deacetylation (DD) and Molecular Weight (Mw) are paramount. They are not independent variables; the very process that increases DD also tends to decrease Mw.

Degree of Deacetylation (DD)

The DD represents the percentage of D-glucosamine units relative to the total number of units in the polymer chain. It is the defining characteristic that distinguishes this compound from its parent, chitin.

-

Causality: DD is primarily controlled by the conditions of the deacetylation step: alkali concentration, temperature, and reaction time.[14][15] More aggressive conditions (higher temperature, higher NaOH concentration, longer time) lead to a higher DD.[14]

-

Functional Impact:

-

Solubility: this compound's solubility in acidic aqueous solutions is due to the protonation of the primary amino groups (-NH2) on the D-glucosamine units. A higher DD means more amino groups, leading to higher charge density and better solubility at pH < 6.5.[3]

-

Bioadhesion: The cationic nature imparted by these protonated amino groups is the basis for this compound's mucoadhesive properties, allowing it to interact with negatively charged mucosal surfaces.[3][16][17]

-

Biological Activity: Many of this compound's biological activities, including its antimicrobial and absorption-enhancing effects, are linked to its polycationic nature and thus its DD.[1][18]

-

Molecular Weight (Mw)

The Mw refers to the average mass of the polymer chains. Commercial chitosans are polydisperse, meaning they contain a distribution of chain lengths.

-

Causality: The harsh alkaline and high-temperature conditions used for deacetylation also cause significant depolymerization, breaking the β-(1,4)-glycosidic linkages and reducing the polymer's molecular weight.[14][15] Therefore, achieving a very high DD often comes at the cost of a lower Mw.

-

Functional Impact:

-

Viscosity: Mw is the primary determinant of the viscosity of a this compound solution. High Mw grades produce highly viscous solutions, which is critical for forming hydrogels and scaffolds.[19]

-

Mechanical Strength: In films and scaffolds, higher Mw generally contributes to better mechanical properties.

-

Drug Release: In drug delivery systems, Mw influences the matrix integrity and diffusion pathways, thereby affecting the drug release kinetics.[20]

-

Biological Activity: Some studies suggest that low molecular weight chitosans (LMWC) can exhibit different biological activities, such as enhanced antitumor or antimicrobial effects, compared to high molecular weight versions.[19][21]

-

Other Sources of Variability

Beyond DD and Mw, researchers must be aware of other variable parameters that can impact experimental outcomes:

-

Purity: Residual proteins and inorganic ash content can vary.[22][23]

-

Endotoxins: For biomedical applications, particularly parenteral formulations, endotoxin contamination is a critical safety parameter that can vary significantly between suppliers and batches.[24]

-

Pattern of Acetylation: The distribution of acetyl groups along the polymer chain (random, block-wise) can also influence properties but is much more difficult to characterize.[25]

| Property | Typical Commercial Range | Primary Influencing Factor | Key Functional Impact |

| Degree of Deacetylation (DD) | 70% - 95%[26] | Deacetylation conditions (temp, time, [NaOH])[14] | Solubility, Cationic Charge, Mucoadhesion[27] |

| Molecular Weight (Mw) | 50 - 2000 kDa[20] | Deacetylation conditions (depolymerization)[14] | Viscosity, Mechanical Strength, Drug Release[19] |

| Viscosity (1% soln.) | 10 - >2000 cP[24] | Molecular Weight | Gelation, Formulation Properties |

| Purity (Ash Content) | < 1-2% | Demineralization efficiency | Biocompatibility, Ionic Interactions |

| Endotoxin Level | Varies widely (<0.1 to >3 EU/mg)[24] | Source material, purification process | Biocompatibility, Pyrogenicity |

Self-Validating Protocols: Essential Characterization of Commercial this compound

Given the inherent variability, it is imperative that researchers do not rely solely on the supplier's Certificate of Analysis (CoA). Independent verification of the critical parameters for each new batch is a cornerstone of robust scientific practice and regulatory compliance.[28][29][30]

Protocol: Determination of Degree of Deacetylation (¹H NMR Spectroscopy)

Proton Nuclear Magnetic Resonance (¹H NMR) is considered the standard and most accurate method for determining the DD of this compound.[31][32] The method is based on integrating the signal from the protons on the acetyl group with the signals from the protons on the sugar backbone.

Methodology:

-

Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve it in 1.0 mL of deuterium oxide (D₂O) containing 2% (v/v) deuterated acetic acid (CD₃COOD). Gentle heating or sonication may be required to achieve full dissolution.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Spectral Analysis:

-

Identify the large solvent peak (HOD) around 4.7 ppm.

-

Identify the peak corresponding to the three protons of the N-acetyl group (-COCH₃) at approximately 2.0-2.1 ppm.

-

Identify the cluster of peaks from the H2-H6 protons on the glucosamine ring backbone, typically between 3.5 and 4.0 ppm, and the H1 proton around 3.1-3.2 ppm.

-

-

Calculation: Integrate the area of the N-acetyl peak (I_CH₃) and the area of the H2-H6 proton peaks (I_H2-H6). The Degree of Deacetylation is calculated using the following formula:

DD (%) = [1 - ( (I_CH₃ / 3) / (I_H2-H6 / 6) )] * 100

Causality Note: The division by 3 and 6 normalizes the integrals to a single proton equivalent for the acetyl group and the backbone protons (H2-H6), respectively, allowing for a direct molar comparison.

Protocol: Determination of Molecular Weight (SEC-MALS)

Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for determining the absolute molecular weight distribution of polymers without relying on column calibration with standards.[31]

Methodology:

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, such as an aqueous buffer of acetic acid and sodium acetate, and filter it thoroughly (0.1 or 0.22 µm filter).

-

Sample Preparation: Dissolve the this compound sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL). The solution must be filtered (e.g., 0.45 µm filter) to remove any particulates before injection.

-

System Setup: The system consists of an HPLC pump, an injector, a series of SEC columns suitable for the expected Mw range, a MALS detector, and a refractive index (RI) detector.

-

Data Acquisition: Inject the prepared sample onto the equilibrated SEC system. The SEC columns separate the polymer chains by hydrodynamic volume. As the molecules elute, they pass through the MALS and RI detectors.

-

Data Analysis:

-

The MALS detector measures the intensity of light scattered by the molecules at various angles.

-

The RI detector measures the concentration of the polymer in each eluting fraction.

-

Specialized software uses the data from both detectors to calculate the absolute molar mass at each point across the elution peak, providing the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn).

-

Implications for Drug Development and Research

The variability in this compound's properties is not merely an academic curiosity; it has profound, practical consequences for researchers.

-